molecular formula C18H11Cl2N3OS B11676171 3-chloro-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11676171
M. Wt: 388.3 g/mol
InChI Key: MHEFWASWFLVIDG-ZVBGSRNCSA-N
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Description

3-chloro-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of both indole and benzothiophene moieties, which are known for their significant biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-chloro-1H-indole-2-carbaldehyde with 3-chloro-1-benzothiophene-2-carbohydrazide under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-chloro-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide

Uniqueness

3-chloro-N’-[(E)-(3-chloro-1H-indol-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to the presence of both indole and benzothiophene moieties, which are not commonly found together in a single molecule.

Properties

Molecular Formula

C18H11Cl2N3OS

Molecular Weight

388.3 g/mol

IUPAC Name

3-chloro-N-[(E)-(3-chloro-1H-indol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3OS/c19-15-10-5-1-3-7-12(10)22-13(15)9-21-23-18(24)17-16(20)11-6-2-4-8-14(11)25-17/h1-9,22H,(H,23,24)/b21-9+

InChI Key

MHEFWASWFLVIDG-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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